molecular formula C8H6ClN3 B6254000 5-(2-chlorophenyl)-1H-1,2,3-triazole CAS No. 369363-58-6

5-(2-chlorophenyl)-1H-1,2,3-triazole

Cat. No.: B6254000
CAS No.: 369363-58-6
M. Wt: 179.6
InChI Key:
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Description

5-(2-chlorophenyl)-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 2-chlorophenyl azide with an alkyne under copper-catalyzed conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenyl-triazole compounds.

Scientific Research Applications

5-(2-chlorophenyl)-1H-1,2,3-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 5-(2-chlorophenyl)furan-2-carbohydrazide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

5-(2-chlorophenyl)-1H-1,2,3-triazole is unique due to its specific substitution pattern and the presence of the triazole ring. This structure imparts distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

369363-58-6

Molecular Formula

C8H6ClN3

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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